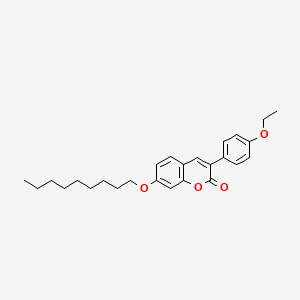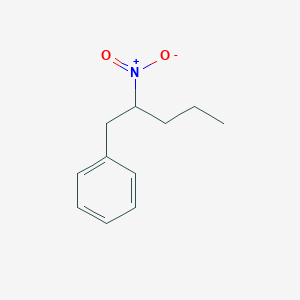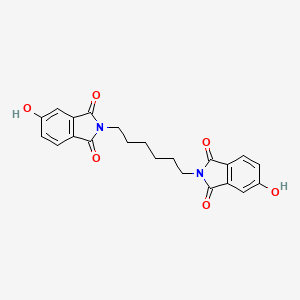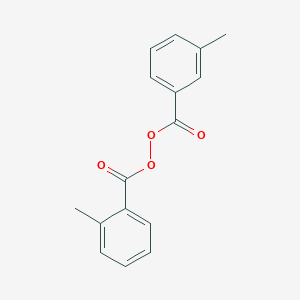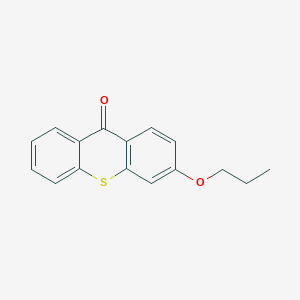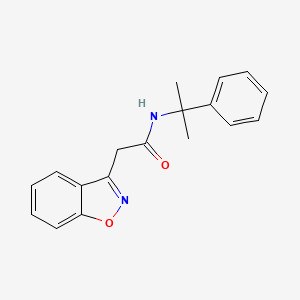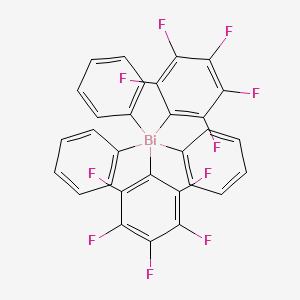
N-Hydroxy-N-methylmethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-N-methylmethanimidamide is an organic compound with the molecular formula C2H6N2O. It is a derivative of amidoxime, characterized by the presence of both hydroxylamine and amidine functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Hydroxy-N-methylmethanimidamide can be synthesized through a one-pot approach from secondary amides or intermediate amides. The process involves the Ph3P–I2-mediated dehydrative condensation, which allows for the formation of N-substituted amidoximes under mild conditions and short reaction times . This method is efficient and economical compared to traditional multistep procedures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of readily available starting materials and reagents, making it feasible for large-scale synthesis. The one-pot synthesis method mentioned above can be adapted for industrial production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N-methylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced derivatives.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve mild temperatures and neutral to slightly acidic or basic pH .
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives. These products have diverse applications in organic synthesis and medicinal chemistry.
Scientific Research Applications
N-Hydroxy-N-methylmethanimidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Hydroxy-N-methylmethanimidamide involves its interaction with molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to active sites and blocking enzymatic activity. It also participates in redox reactions, influencing cellular oxidative states and signaling pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxyphthalimide: Similar in structure, used in organic synthesis and as a reagent in various chemical reactions.
N-Hydroxysuccinimide: Commonly used in bioconjugation techniques and peptide synthesis.
Hydroxamic Acids: Compounds with similar functional groups, used in metal chelation and as enzyme inhibitors.
Uniqueness
N-Hydroxy-N-methylmethanimidamide is unique due to its combination of hydroxylamine and amidine functional groups, which confer distinct chemical reactivity and versatility. This uniqueness makes it valuable in the synthesis of complex molecules and bioactive compounds, setting it apart from other similar compounds.
Properties
CAS No. |
106696-97-3 |
|---|---|
Molecular Formula |
C2H6N2O |
Molecular Weight |
74.08 g/mol |
IUPAC Name |
N-hydroxy-N-methylmethanimidamide |
InChI |
InChI=1S/C2H6N2O/c1-4(5)2-3/h2-3,5H,1H3 |
InChI Key |
KKYBALNLJYATDG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


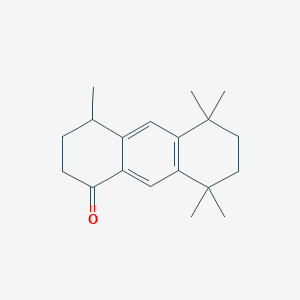
![7-(Oxomethylidene)bicyclo[3.3.1]nonan-3-one](/img/structure/B14328970.png)
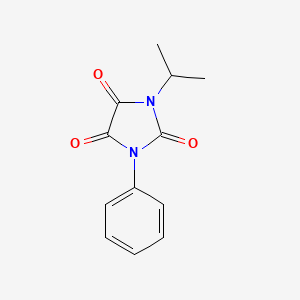
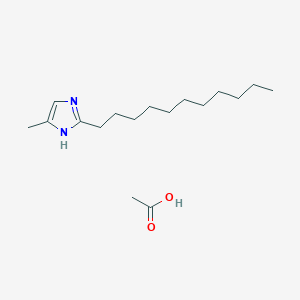

![Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14328980.png)
